4-Acetylpyridin-2(1H)-one
Overview
Description
4-Acetylpyridin-2(1H)-one is an organic compound with the molecular formula C7H7NO It is a derivative of pyridine, characterized by the presence of an acetyl group at the fourth position and a keto group at the second position of the pyridine ring
Mechanism of Action
Target of Action
It has been suggested that it may interact with alkyl boronic esters in organic synthesis .
Mode of Action
It is believed to participate in the catalytic protodeboronation of alkyl boronic esters, utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
It is known that pyridinium salts, which are structurally similar to 4-acetylpyridin-2(1h)-one, play a role in a wide range of research topics .
Result of Action
It has been suggested that it may have a role in the formal anti-markovnikov alkene hydromethylation .
Biochemical Analysis
Biochemical Properties
4-Acetylpyridin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidation-reduction reactions, such as oxidoreductases. These interactions often involve the formation of hydrogen bonds and coordination with metal ions present in the active sites of enzymes. Additionally, this compound can act as a ligand, binding to proteins and altering their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate antioxidant defense mechanisms, leading to increased expression of genes involved in detoxification and stress response . Furthermore, this compound has been found to impact cellular energy metabolism by interacting with key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit certain oxidoreductases by competing with natural substrates for binding sites . Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways. These changes can lead to alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of determining optimal dosages to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative metabolism and detoxification. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . By modulating the activity of these enzymes, this compound can influence metabolic flux and the levels of various metabolites. Additionally, the compound can affect the balance between pro-oxidant and antioxidant pathways, impacting overall cellular redox status .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes. For instance, its presence in the mitochondria can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylpyridin-2(1H)-one typically involves the acetylation of pyridin-2(1H)-one. One common method is the Friedel-Crafts acylation, where pyridin-2(1H)-one is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Another method involves the use of acetic anhydride as the acetylating agent, with pyridin-2(1H)-one as the substrate. This reaction is often catalyzed by a strong acid such as sulfuric acid or phosphoric acid, and is conducted at elevated temperatures to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve the overall productivity. Additionally, solvent-free conditions or the use of green solvents like water or ethanol are preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Acetylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-pyridinecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-ethylpyridin-2(1H)-one, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with hydrazine can form 4-hydrazinopyridin-2(1H)-one.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydrazine hydrate in ethanol under reflux conditions.
Major Products
Oxidation: 4-Pyridinecarboxylic acid.
Reduction: 4-Ethylpyridin-2(1H)-one.
Substitution: 4-Hydrazinopyridin-2(1H)-one.
Scientific Research Applications
4-Acetylpyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anti-cancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine: Similar structure but with the acetyl group at the second position.
3-Acetylpyridine: Acetyl group at the third position.
4-Pyridinecarboxaldehyde: Aldehyde group instead of the acetyl group at the fourth position.
Uniqueness
4-Acetylpyridin-2(1H)-one is unique due to the presence of both an acetyl group and a keto group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The specific positioning of these functional groups allows for unique interactions with biological targets and distinct synthetic applications compared to its analogs.
Properties
IUPAC Name |
4-acetyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(9)6-2-3-8-7(10)4-6/h2-4H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXOPYHKDDAWCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=O)NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614166 | |
Record name | 4-Acetylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89791-83-3 | |
Record name | 4-Acetylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetyl-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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